molecular formula C14H12N2O2 B1395864 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid CAS No. 1273985-83-3

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid

Cat. No.: B1395864
CAS No.: 1273985-83-3
M. Wt: 240.26 g/mol
InChI Key: MKHUJAAHQUICMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid functional group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Cyclopropylation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of phenylmagnesium bromide with ethylene oxide, followed by cyclization using a suitable catalyst.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be achieved through the reaction of a suitable precursor, such as 2-chloro-5-nitropyrimidine, with the cyclopropylphenyl intermediate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the pyrimidine ring. This can be achieved through the reaction of the pyrimidine intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives such as amides or thioethers.

Scientific Research Applications

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    2-(1-Phenylcyclopropyl)pyrimidine-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position of the pyrimidine ring instead of the 5-position.

    2-(1-Phenylcyclopropyl)pyrimidine-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position of the pyrimidine ring instead of the 5-position.

    2-(1-Phenylcyclopropyl)pyrimidine-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position of the pyrimidine ring instead of the 5-position.

The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-phenylcyclopropyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-12(18)10-8-15-13(16-9-10)14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHUJAAHQUICMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid
Reactant of Route 4
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid
Reactant of Route 5
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.